molecular formula C9H9N3 B13664927 2-(5-Methyl-2-imidazolyl)pyridine

2-(5-Methyl-2-imidazolyl)pyridine

Cat. No.: B13664927
M. Wt: 159.19 g/mol
InChI Key: PXGVEDIZOANSJK-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-imidazolyl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-2-imidazolyl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazole ring. The reaction conditions often require a catalyst, such as a transition metal, and may be carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of high-boiling solvents, such as toluene or xylene, can facilitate the separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methyl-2-imidazolyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(5-Methyl-2-imidazolyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-imidazolyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. The compound’s imidazole ring can coordinate with metal ions, affecting various biochemical pathways. Additionally, its pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

    2-(2-Imidazolyl)pyridine: Lacks the methyl group on the imidazole ring.

    2-(4-Methyl-2-imidazolyl)pyridine: Methyl group is positioned differently on the imidazole ring.

    2-(5-Ethyl-2-imidazolyl)pyridine: Ethyl group instead of a methyl group on the imidazole ring.

Uniqueness: 2-(5-Methyl-2-imidazolyl)pyridine is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its reactivity and binding properties. This structural feature can lead to distinct chemical and biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Methyl-2-imidazolyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted imidazoles and pyridine derivatives. Key steps include:

  • Use of palladium-catalyzed cross-coupling for introducing methyl groups at the imidazole ring .
  • Anhydrous conditions (e.g., THF or DMF as solvents) to prevent hydrolysis of intermediates .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) followed by recrystallization. Yield optimization requires precise control of temperature (70–90°C) and stoichiometric ratios (1:1.2 for pyridine:imidazole precursors) .

Q. How can researchers characterize the electronic properties of this compound for coordination chemistry applications?

  • Methodological Answer :

  • Spectroscopic Analysis : UV-Vis spectroscopy (λmax ~260–280 nm for π→π* transitions) and fluorescence emission (quenched upon metal binding) .
  • Electrochemical Studies : Cyclic voltammetry in acetonitrile reveals redox activity at E₁/2 ≈ −0.5 V vs. Ag/AgCl, indicative of ligand-to-metal charge transfer in complexes .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electron density distribution, highlighting nucleophilic sites at imidazole N3 and pyridine N1 .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeation resistance) and flame-retardant lab coats .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates.
  • Waste Disposal : Collect residues in sealed containers labeled for halogenated organic waste, adhering to EU Regulation 2016/425 .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the imidazole ring modulate the compound’s biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare derivatives with substituents like Cl, CF₃, or aryl groups at the imidazole 5-position. For example:
  • Chlorine at C5 enhances cytotoxicity (IC₅₀ = 8.2 µM in HeLa cells) by increasing lipophilicity and membrane permeability .
  • Trifluoromethyl groups reduce metabolic stability due to CYP450 interactions .
  • Experimental Design : Use MTT assays for cytotoxicity screening and molecular docking (AutoDock Vina) to predict binding affinities for kinase targets .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer :

  • Data Reconciliation : Cross-validate ¹H-NMR (δ 8.2–8.5 ppm for pyridine protons; δ 7.1–7.3 ppm for imidazole protons) with HSQC and HMBC to confirm connectivity .
  • Solvent Effects : Note discrepancies arising from DMSO-d₆ vs. CDCl₃ (e.g., upfield shifts in aromatic protons in polar solvents) .
  • Collaborative Verification : Share raw data via platforms like Zenodo for peer validation .

Q. How can researchers design metal-ligand complexes using this compound for catalytic or therapeutic applications?

  • Methodological Answer :

  • Coordination Chemistry : React with transition metals (e.g., Ru(II), Pt(II)) in ethanol/water (1:1) under inert atmosphere. Characterize via X-ray crystallography (e.g., Ru complex with octahedral geometry, d-d transitions at 450 nm) .
  • Catalytic Activity Testing : Use Suzuki-Miyaura coupling reactions (yield >85% with Pd complexes) .
  • Therapeutic Potential : Evaluate ROS generation in cancer cells using DCFH-DA assays (e.g., 2.5-fold increase with Cu(II) complexes) .

Properties

IUPAC Name

2-(5-methyl-1H-imidazol-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-7-6-11-9(12-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGVEDIZOANSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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